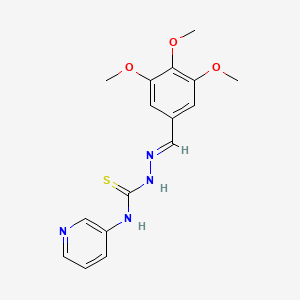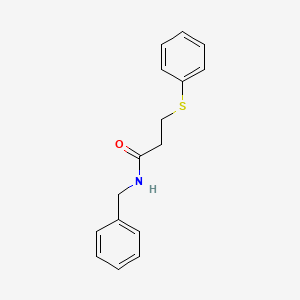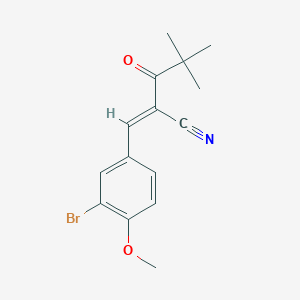
N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, also known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and molecular biology. CPCA is a member of the acrylamide family, which is a group of organic compounds that possess a vinyl group and an amide group. The unique chemical structure of CPCA makes it an attractive candidate for scientific research, as it exhibits promising biological activities that can be further explored for the development of new drugs and therapies.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various biological processes. For example, N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and DNA repair. Additionally, N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit various biochemical and physiological effects, such as inducing apoptosis, inhibiting cell proliferation, and altering gene expression. In cancer cells, N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to induce apoptosis by activating the caspase-dependent pathway, which leads to the degradation of cellular components and ultimately cell death. Additionally, N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to inhibit cell proliferation by arresting the cell cycle at various stages, such as the G1 and G2/M phases. Furthermore, N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to alter gene expression by modulating the activity of various transcription factors, such as NF-κB and AP-1.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide exhibits several advantages and limitations for lab experiments. One of the advantages of N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is its potent biological activity, which makes it an attractive candidate for studying various biological processes. Additionally, N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is relatively easy to synthesize and can be obtained in large quantities, making it readily available for research purposes. However, one of the limitations of N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is its potential toxicity, as it has been shown to exhibit cytotoxic effects on normal cells at high concentrations. Furthermore, N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is relatively unstable and can degrade over time, which can affect the reproducibility of experimental results.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide. One potential direction is the development of new drugs that target specific diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and its potential targets in various biological processes. Furthermore, the development of new synthetic methods for N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and its derivatives can lead to the discovery of new compounds with improved biological activity and reduced toxicity. Overall, the study of N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide holds great promise for the development of new drugs and therapies for various diseases.
合成法
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can be achieved through various methods, including the Knoevenagel condensation reaction and the Michael addition reaction. In the Knoevenagel condensation reaction, 4-chlorobenzaldehyde and 3-hydroxybenzaldehyde are reacted with malononitrile in the presence of a catalyst, such as piperidine, to form N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide. The Michael addition reaction involves the reaction of 4-chlorobenzaldehyde and 3-hydroxybenzaldehyde with cyanoacetic acid in the presence of a base, such as sodium hydroxide, to form N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide.
科学的研究の応用
N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and molecular biology. In medicinal chemistry, N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. In drug discovery, N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been identified as a potential lead compound for the development of new drugs that target specific diseases, such as Alzheimer's disease and Parkinson's disease. In molecular biology, N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been used as a tool to study the mechanisms of action of various enzymes and proteins.
特性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-4-6-14(7-5-13)19-16(21)12(10-18)8-11-2-1-3-15(20)9-11/h1-9,20H,(H,19,21)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXPMUPRSMEJEM-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)


![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)
![3-nitrobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5794220.png)






![3-chloro-4-methoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5794275.png)
![2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794281.png)